molecular formula C8H12N2S B8728345 2-[[(pyridin-3-yl)methyl]thio]ethanamine CAS No. 55272-88-3

2-[[(pyridin-3-yl)methyl]thio]ethanamine

Cat. No.: B8728345
CAS No.: 55272-88-3
M. Wt: 168.26 g/mol
InChI Key: NAIGAQQUVFYXGR-UHFFFAOYSA-N
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Description

2-[[(Pyridin-3-yl)methyl]thio]ethanamine is a sulfur-containing ethanamine derivative featuring a pyridin-3-ylmethylthio group. Its structure comprises a pyridine ring substituted at the 3-position with a methylthio (-SCH2-) linker to an ethanamine backbone. Pyridine derivatives are widely studied for their biological activities, including acetylcholinesterase inhibition, receptor modulation, and antimicrobial properties .

Properties

CAS No.

55272-88-3

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)ethanamine

InChI

InChI=1S/C8H12N2S/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,3,5,7,9H2

InChI Key

NAIGAQQUVFYXGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSCCN

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Step 1 : Deprotonation of cysteamine’s thiol group by a base (e.g., NaOH) to form a thiolate ion.

  • Step 2 : Nucleophilic attack of the thiolate on the electrophilic carbon of pyridin-3-ylmethyl halide, forming the thioether bond.

  • Step 3 : Neutralization and isolation of the product.

Example Protocol :

  • Dissolve cysteamine (1.0 eq) and pyridin-3-ylmethyl chloride (1.1 eq) in anhydrous ethanol.

  • Add NaOH (2.0 eq) gradually at 0°C to deprotonate the thiol.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (silica gel, CH₂Cl₂:MeOH 10:1).

Key Data :

ParameterValue
Yield65–75%
Reaction Time12–24 hours
SolventEthanol or THF
BaseNaOH or K₂CO₃

Challenges :

  • Competing alkylation of the amine group in cysteamine.

  • Mitigation: Use excess cysteamine (1.5–2.0 eq) to favor thiolate formation.

Synthesis via Pyridin-3-ylmethanethiol Intermediate

An alternative route involves pre-forming pyridin-3-ylmethanethiol, followed by coupling with 2-chloroethylamine.

Protocol :

  • Synthesize pyridin-3-ylmethanethiol :

    • Reduce 3-cyanopyridine to 3-mercaptomethylpyridine using LiAlH₄ in THF.

  • Coupling with 2-chloroethylamine :

    • React pyridin-3-ylmethanethiol (1.0 eq) with 2-chloroethylamine (1.2 eq) in DMF at 60°C for 6 hours.

    • Purify via recrystallization (hexane:EtOAc).

Key Data :

ParameterValue
Yield55–60%
Reaction Time6–8 hours
SolventDMF or DMSO

Advantages :

  • Avoids handling volatile pyridin-3-ylmethyl halides.

  • Higher functional group tolerance.

Reductive Amination of Thioether Precursors

For derivatives requiring protected amines, reductive amination can be employed.

Protocol :

  • Synthesize 2-[[(pyridin-3-yl)methyl]thio]acetaldehyde :

    • Oxidize cysteamine’s amine to an aldehyde using MnO₂.

  • Reductive amination :

    • React the aldehyde with NH₃ or methylamine in the presence of NaBH₃CN or H₂/Pd-C.

Example :

  • Stir 2-[[(pyridin-3-yl)methyl]thio]acetaldehyde (1.0 eq) with methylamine (2.0 eq) and NaBH₃CN (1.5 eq) in MeOH at 25°C for 24 hours.

  • Yield: 70–80%.

Applications :

  • Useful for N-alkylated derivatives.

Optimization and Scalability Considerations

Critical Factors :

  • Halide Selection :

    • Bromides (e.g., 3-(bromomethyl)pyridine) react faster than chlorides but are costlier.

  • Solvent Choice :

    • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Temperature :

    • Reactions proceed efficiently at 25–60°C; higher temperatures risk decomposition.

Comparative Table of Methods :

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution65–75>95High
Thiol Intermediate55–6090Moderate
Reductive Amination70–8085Low

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 8.4–8.6 (pyridine-H), 3.8 (SCH₂), 2.9 (NH₂).

  • MS (ESI+) : m/z 183.1 [M+H]⁺.

  • HPLC : Retention time 6.2 min (C18 column, MeOH:H₂O 70:30).

Industrial Applications and Patents

  • Pharmaceutical Intermediates : Used in H⁺/K⁺-ATPase inhibitors (e.g., omeprazole analogs).

  • Patent Insights : WO2009116072A2 highlights thioether formation for proton-pump inhibitors .

Chemical Reactions Analysis

Types of Reactions

2-[[(pyridin-3-yl)methyl]thio]ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The ethanamine group can participate in substitution reactions with electrophiles, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-[[(pyridin-3-yl)methyl]thio]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[[(pyridin-3-yl)methyl]thio]ethanamine involves its interaction with molecular targets through its functional groups. The pyridine ring can engage in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target molecules. The sulfanyl linkage provides flexibility and can participate in redox reactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Pyridine vs.
  • Pyridine-Thiophene Hybrids : Compounds like [6-(thiophen-3-yl)pyridin-3-yl]methanamine combine both heterocycles but lack the thioether linker, reducing flexibility and altering electronic properties .

Linker and Substituent Effects

  • Thioether vs.
  • Fluorine Substitution : The trifluoro group in 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine increases electronegativity and metabolic stability, a feature absent in the target compound .

Pharmacological Implications

  • TAAR1 Agonists : Thiophene-based ethanamines (e.g., 2-(3-thienyl)ethanamine) show affinity for TAAR1, while pyridine derivatives may target distinct pathways due to differing electronic profiles .
  • Acetylcholinesterase Inhibition: Complex pyridine-pyrazole-quinoline derivatives (e.g., compound 7 in ) demonstrate enzyme inhibition, suggesting the target compound’s pyridine core could be optimized for similar applications.

Q & A

Q. What are the limitations of current synthetic methods for scaling up to multi-gram quantities?

  • Challenges include thiol oxidation during reactions and low yields (<40%) in polar aprotic solvents.
  • Methodological Tip : Use continuous-flow reactors with in situ thiol generation (e.g., from cysteamine hydrochloride) to improve scalability .

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